molecular formula C9H13N3O2S B7926456 [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7926456
M. Wt: 227.29 g/mol
InChI Key: ICTFKFJSDQLPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is a complex organic compound that features a pyrazine ring substituted with a methylsulfanyl group and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Scientific Research Applications

[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and amino-acetic acid moiety may facilitate binding to active sites, while the methylsulfanyl group can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety.

    [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-butyric acid: Contains a butyric acid moiety instead of acetic acid.

Uniqueness

[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the amino-acetic acid moiety allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[methyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-12(6-8(13)14)5-7-9(15-2)11-4-3-10-7/h3-4H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFKFJSDQLPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1SC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.